molecular formula C11H11N3 B3053711 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile CAS No. 55525-92-3

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile

Cat. No.: B3053711
CAS No.: 55525-92-3
M. Wt: 185.22 g/mol
InChI Key: QFXFKVRTUVXIJH-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C11H11N3 It is a derivative of benzene, characterized by the presence of amino, ethyl, methyl, and dicarbonitrile functional groups

Preparation Methods

The synthesis of 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile typically involves the reaction of p-Anisaldehyde, Propionaldehyde, and Malononitrile . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:

  • 2-Amino-4-methylbenzene-1,3-dicarbonitrile
  • 2-Amino-4-ethylbenzene-1,3-dicarbonitrile
  • 2-Amino-5-methylbenzene-1,3-dicarbonitrile

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.

Properties

IUPAC Name

2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-9-7(2)4-8(5-12)11(14)10(9)6-13/h4H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXFKVRTUVXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1C)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514600
Record name 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55525-92-3
Record name 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
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Reactant of Route 5
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Reactant of Route 6
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile

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